2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile. Finally, the morpholine moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or morpholine rings .
Scientific Research Applications
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
- 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzimidazole
Uniqueness
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3O3/c21-16(19-8-10-22-11-9-19)13-4-3-7-20(12-13)17-18-14-5-1-2-6-15(14)23-17/h1-2,5-6,13H,3-4,7-12H2 |
InChI Key |
SJAZYCXSJLBAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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